

## SL-701 Vaccine: A Technical Overview of a Multi-Antigen Immunotherapy

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth examination of the SL-701 vaccine, a novel immunotherapy designed to elicit a targeted anti-tumor immune response. The guide details its mechanism of action, the oncogenic roles of its target antigens—survivin, Interleukin-13 Receptor alpha 2 (IL-13Rα2), and Ephrin Type-A Receptor 2 (EphA2)—and summarizes the quantitative outcomes from clinical trials. Furthermore, it outlines the key experimental protocols for immunological monitoring and presents diagrams of the relevant biological pathways and experimental workflows.

#### **Introduction to SL-701**

SL-701 is an immunotherapy composed of multiple synthetic peptides engineered to induce a robust, target-specific anti-tumor immune response.[1][2][3] The vaccine is designed to stimulate the patient's immune system, particularly CD8+ T cells, to recognize and eliminate cancer cells that overexpress specific tumor-associated antigens.[1][4] The primary targets of SL-701 are:

- Survivin: A member of the inhibitor of apoptosis protein (IAP) family that is crucial for regulating cell division and preventing apoptosis.[5] It is highly expressed in most human cancers but not in normal, differentiated tissues.[5]
- Interleukin-13 Receptor alpha 2 (IL-13Rα2): A high-affinity receptor for IL-13, which is overexpressed in various solid tumors, including glioblastoma (GBM).[2][6] Its expression is



associated with cancer invasion and metastasis.[6]

• Ephrin Type-A Receptor 2 (EphA2): A receptor tyrosine kinase that is often overexpressed in tumors and contributes to cancer cell growth, migration, and invasion.[7]

SL-701 has been primarily investigated in the context of glioblastoma (GBM), a challenging and aggressive form of brain cancer with limited treatment options.[1] Some of the synthetic peptides within SL-701, specifically those targeting survivin and IL-13Rα2, have been modified with amino acid substitutions to enhance their immunostimulatory properties.[8]

#### **Mechanism of Action**

SL-701 functions by introducing synthetic peptides corresponding to its target antigens to the host's immune system. These peptides are taken up by antigen-presenting cells (APCs), such as dendritic cells, which then process and present them on Major Histocompatibility Complex (MHC) Class I molecules. This presentation activates CD8+ cytotoxic T lymphocytes (CTLs) that are specific to these antigens. Once activated, these CTLs circulate throughout the body, identify tumor cells expressing survivin, IL-13Rα2, or EphA2, and initiate a cytotoxic attack, leading to tumor cell death. The vaccine is often administered with immunostimulatory adjuvants, such as poly-ICLC, to further enhance this immune response.[1][3]





Click to download full resolution via product page

**Caption:** SL-701 Mechanism of Action.



#### **Target Antigen Signaling Pathways**

The efficacy of SL-701 relies on the critical roles its target antigens play in tumorigenesis.

#### **Survivin Signaling**

Survivin is a key regulator of two fundamental cellular processes: apoptosis (programmed cell death) and mitosis (cell division). In cancer, its overexpression allows tumor cells to evade apoptosis and undergo uncontrolled proliferation. It primarily functions by inhibiting caspases, the key executioners of apoptosis.



Click to download full resolution via product page

**Caption:** Simplified Survivin Signaling Pathways in Cancer.

#### **IL-13Rα2** Signaling



Initially thought to be a decoy receptor, IL-13R $\alpha$ 2 is now recognized as an active signaling molecule in cancer cells.[6][9] Its activation by IL-13 can promote tumor invasion and metastasis through pathways independent of the canonical JAK/STAT signaling associated with the IL-4R $\alpha$ /IL-13R $\alpha$ 1 receptor complex.[9]



Click to download full resolution via product page

**Caption:** IL-13Rα2 Pro-Tumorigenic Signaling.

#### **EphA2 Signaling**



EphA2 exhibits dual and opposing functions depending on whether it is activated by its ligand (canonical signaling) or is acting independently (non-canonical signaling).[10] In many cancers, EphA2 is overexpressed while its ligand, ephrin-A1, is suppressed, leading to pro-tumorigenic non-canonical signaling.[10][11]



Click to download full resolution via product page

Caption: Dual Roles of EphA2 Signaling in Cancer.

#### **Clinical Efficacy in Recurrent Glioblastoma**

SL-701 has been evaluated in a multicenter, 2-stage, Phase 2 clinical trial (NCT02078648) in adults with recurrent GBM.[1] The trial assessed SL-701 both as a monotherapy with adjuvants and in combination with bevacizumab.

# **Table 1: Phase 2 Trial Design and Demographics** (NCT02078648)



| Parameter                              | Stage 1                        | Stage 2                             |
|----------------------------------------|--------------------------------|-------------------------------------|
| Treatment Regimen                      | SL-701 + GM-CSF +<br>Imiquimod | SL-701 + Poly-ICLC +<br>Bevacizumab |
| Number of Patients                     | 46                             | 28                                  |
| Total Patients                         | \multicolumn{2}{c              | }{74}                               |
| Bevacizumab Status                     | \multicolumn{2}{c              | }{100% Bevacizumab-naïve}           |
| Median Age (years)                     | \multicolumn{2}{c              | }{56 (Range: 24-79)}                |
| Sex (Male)                             | \multicolumn{2}{c              | }{65%}                              |
| Data sourced from references[2][3][4]. |                                |                                     |

**Table 2: Clinical Efficacy Results** 

| Outcome                                                                                                                                    | Stage 1 (SL-701)         | Stage 2 (SL-701 +<br>Bevacizumab) |
|--------------------------------------------------------------------------------------------------------------------------------------------|--------------------------|-----------------------------------|
| Objective Response Rate (ORR)                                                                                                              | 2%[4]                    | 14-21%[2][4]                      |
| Complete Response (CR)                                                                                                                     | 0                        | 2 (7%)[4]                         |
| Partial Response (PR)                                                                                                                      | 1 (2%)[4]                | 2-4 (7-14%)[2][4]                 |
| Stable Disease (SD)                                                                                                                        | 13 (28%)[4]              | 19-22 (79%)[2][4]                 |
| Median Overall Survival (mOS)                                                                                                              | 11.0 - 11.2 months[2][4] | 11.7 months[2][4]                 |
| 12-Month Overall Survival<br>(OS-12)                                                                                                       | 37% - 44%[3][4]          | 50%[1][4]                         |
| Data sourced from references[1][2][3][4]. Note: Ranges in ORR and PR for Stage 2 reflect different data cuts reported across publications. |                          |                                   |



The combination of SL-701 with bevacizumab in Stage 2 demonstrated higher response rates, including complete responses.[2][4] The 12-month overall survival rate of 50% in the second stage was noted as promising compared to historical controls for this patient population.[4]

#### **Immunological Response Data**

A key objective of the clinical trial was to assess the immunological response to the vaccine. This was primarily measured by detecting SL-701 target-specific CD8+ T cells in peripheral blood.

Table 3: Immunological Response to SL-701

| Parameter                            | Finding                                                                                                                     |
|--------------------------------------|-----------------------------------------------------------------------------------------------------------------------------|
| Target-Specific CD8+ T-Cell Response | Detected in 8 of 27 (30%) evaluable patients by week 24.[1]                                                                 |
| Correlation with Survival            | Long-term survivors were largely comprised of subjects with an SL-701-induced target-specific CD8+ T-cell response.[1][4]   |
| OS-12 in Responders (Stage 2)        | The 12-month OS rate among target-specific CD8+ T-cell responders was 75%.[4]                                               |
| Effector Cell Phenotype              | Responding T cells expressed IFN-y, with co-<br>expression of exhaustion markers (PD-1, TIM3,<br>LAG3) in some patients.[1] |
| Data sourced from references[1][4].  |                                                                                                                             |

These findings suggest a direct correlation between the vaccine's ability to induce a specific T-cell response and improved clinical outcomes.[1][4]

### **Key Experimental Protocols**

Evaluating the immunogenicity of a cancer vaccine requires standardized and robust laboratory assays. The primary methods used in trials like that for SL-701 include flow cytometry and ELISpot assays.[3][12][13]





Click to download full resolution via product page

Caption: General Workflow for Immune Monitoring.

## Protocol: High-Parameter Flow Cytometry for T-Cell Analysis

This protocol is based on methodologies described for monitoring immune responses in cancer vaccine trials, including the SL-701 study.[1][3][14][15]

- Sample Collection and Processing:
  - Collect peripheral blood from patients at baseline and subsequent time points during treatment.
  - Isolate Peripheral Blood Mononuclear Cells (PBMCs) using Ficoll-Paque density gradient centrifugation.[3]



- Cryopreserve cells for batched analysis or use fresh for immediate assessment. If frozen,
   allow cells to rest for at least one hour after thawing.[16]
- In Vitro Peptide Stimulation:
  - Culture PBMCs in a 96-well plate.
  - Stimulate the cells for a defined period (e.g., 4-6 hours) with the SL-701 synthetic peptides (e.g., at 1 mg/mL per peptide).[3]
  - Include a negative control (no peptide) and a positive control (e.g., a mitogen like PHA or a viral peptide pool).
  - Add a protein transport inhibitor (e.g., Brefeldin A) during the final hours of incubation to allow for intracellular cytokine accumulation.
- Antibody Staining:
  - Harvest the stimulated cells and wash with a suitable buffer (e.g., PBS with 2% FBS).
  - Perform surface staining by incubating cells with a cocktail of fluorochrome-conjugated antibodies. This panel should include:
    - Viability Dye: To exclude dead cells (e.g., Live/Dead stain).[3]
    - Lineage Markers: CD3, CD4, CD8 to identify T-cell populations.[3]
    - Exhaustion/Activation Markers: PD-1, TIM3, LAG3.[1][3]
  - Fix and permeabilize the cells using a commercial kit.
  - Perform intracellular staining with antibodies against cytokines such as IFN- $\gamma$ , TNF- $\alpha$ , and IL-2.[3]
- Data Acquisition and Analysis:
  - Acquire data on a multi-color flow cytometer (e.g., an 18-color instrument as used in advanced analyses of the SL-701 trial).[17]



- Gate on live, single lymphocytes, then on CD3+ T cells, followed by CD4+ and CD8+ subsets.
- Quantify the frequency of antigen-specific T cells, identified as the percentage of CD8+ cells producing IFN-γ (or other cytokines) in response to peptide stimulation, after subtracting the background from the negative control.[3]
- Advanced computational tools can be used to identify unique T-cell phenotypes associated with clinical response.[17]

#### Protocol: IFN-y ELISpot Assay

The Enzyme-Linked Immunospot (ELISpot) assay is a highly sensitive method for quantifying the frequency of cytokine-secreting cells at the single-cell level.[16][18][19]

- Plate Preparation:
  - Coat a 96-well PVDF membrane plate with a capture antibody specific for the cytokine of interest (e.g., anti-human IFN-y).
  - Incubate overnight at 4°C.
  - Wash the plate and block with a suitable blocking buffer (e.g., RPMI with 10% FBS) to prevent non-specific binding.
- Cell Plating and Stimulation:
  - Prepare a suspension of PBMCs.
  - Add the cells to the coated wells at a predetermined density.
  - Add the SL-701 peptides to the appropriate wells for stimulation. Include negative (no peptide) and positive (e.g., PHA) controls.
  - Incubate the plate at 37°C in a CO2 incubator for 18-24 hours.
- Detection and Development:



- Lyse the cells and wash the plate thoroughly to remove cellular debris.
- Add a biotinylated detection antibody specific for the cytokine (e.g., biotinylated antihuman IFN-y). Incubate for 2 hours at room temperature.
- Wash the plate and add an enzyme conjugate (e.g., Streptavidin-Alkaline Phosphatase).
   Incubate for 1 hour.
- Wash again and add a substrate solution (e.g., BCIP/NBT) that will form a colored precipitate (a "spot") at the site of cytokine secretion.
- Stop the reaction by washing with distilled water once spots have developed.
- Spot Counting and Analysis:
  - Allow the plate to dry completely.
  - Count the spots in each well using an automated ELISpot reader. Each spot represents a single cytokine-secreting cell.
  - Calculate the number of antigen-specific spot-forming cells (SFCs) by subtracting the mean number of spots in the negative control wells from the mean number of spots in the peptide-stimulated wells.

#### Conclusion

The SL-701 vaccine represents a targeted immunotherapeutic strategy that leverages the high expression of survivin, IL-13R $\alpha$ 2, and EphA2 on glioblastoma cells. Clinical data has demonstrated its ability to induce antigen-specific CD8+ T-cell responses, which correlate with improved survival outcomes in patients with recurrent GBM.[1][4] The combination with bevacizumab appears to enhance its anti-tumor activity.[2][4] The continued development of SL-701 and similar multi-peptide vaccines, supported by rigorous immunological monitoring through techniques like high-parameter flow cytometry, holds promise for improving outcomes in difficult-to-treat malignancies.



#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

#### References

- 1. CTIM-11. PHASE 2 STUDY OF SL-701, A NOVEL IMMUNOTHERAPY, IN ADULTS WITH RECURRENT GBM: A HIGH PARAMETER FLOW CYTOMETRY ANALYSIS OF CD8+ T CELLS AND POTENTIAL IMPLICATIONS FOR PATIENT ENRICHMENT STRATEGIES -PMC [pmc.ncbi.nlm.nih.gov]
- 2. ATIM-10. PHASE 2 TRIAL OF SL-701, A NOVEL IMMUNOTHERAPY COMPRISED OF SYNTHETIC SHORT PEPTIDES AGAINST GBM TARGETS IL-13Rα2, EphA2, AND SURVIVIN, IN ADULTS WITH SECOND-LINE RECURRENT GBM - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ascopubs.org [ascopubs.org]
- 4. targetedonc.com [targetedonc.com]
- 5. Survivin and Tumorigenesis: Molecular Mechanisms and Therapeutic Strategies PMC [pmc.ncbi.nlm.nih.gov]
- 6. Interleukin 13 receptor alpha 2 (IL13Rα2): Expression, signaling pathways and therapeutic applications in cancer PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Exploring the potential of EphA2 receptor signaling pathway: a comprehensive review in cancer treatment PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. IT-02: INITIATION OF CLINICAL STUDIES WITH SL-701, A SYNTHETIC MULTI-PEPTIDE VACCINE WITH ENHANCED IMMUNOSTIMULATORY PROPERTIES TARGETING MULTIPLE GLIOMA-ASSOCIATED ANTIGENS, IN ADULTS WITH FIRST RECURRENCE OF GLIOBLASTOMA - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Frontiers | Recent Advances in IL-13Rα2-Directed Cancer Immunotherapy [frontiersin.org]
- 10. Emerging and Diverse Functions of the EphA2 Noncanonical Pathway in Cancer Progression [jstage.jst.go.jp]
- 11. mdpi.com [mdpi.com]
- 12. aacrjournals.org [aacrjournals.org]
- 13. uwcvi.org [uwcvi.org]



- 14. How Flow Cytometry is Helping Push the Boundaries of Immuno-oncology | SauveBio [sauvebio.com]
- 15. Frontiers | Full Spectrum Flow Cytometry as a Powerful Technology for Cancer Immunotherapy Research [frontiersin.org]
- 16. ELISPOT protocol | Abcam [abcam.com]
- 17. consultqd.clevelandclinic.org [consultqd.clevelandclinic.org]
- 18. Frontiers | Monitoring T Cells Responses Mounted by Therapeutic Cancer Vaccines [frontiersin.org]
- 19. ELISPOT Assay for Monitoring Cytotoxic T Lymphocytes (CTL) Activity in Cancer Vaccine Clinical Trials PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [SL-701 Vaccine: A Technical Overview of a Multi-Antigen Immunotherapy]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b12754959#sl-701-vaccine-targets-survivin-il-13r-2-epha2]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

### BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com